N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is a heterocyclic compound featuring a benzothiazole core linked via an acetamide group to a phenoxy ring substituted with a morpholinosulfonyl moiety. The benzothiazole scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c23-18(21-19-20-16-3-1-2-4-17(16)28-19)13-27-14-5-7-15(8-6-14)29(24,25)22-9-11-26-12-10-22/h1-8H,9-13H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJXLKAMRDVHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinosulfonyl group: This step may involve the reaction of the benzo[d]thiazole intermediate with a sulfonyl chloride derivative in the presence of a base.
Attachment of the phenoxyacetamide moiety: This can be accomplished by reacting the intermediate with a phenoxyacetic acid derivative under amide coupling conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Core Heterocycle Modifications
Benzothiazole vs. Carbazole Derivatives
- N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide (): This analog replaces the benzothiazole with a carbazole ring, a larger aromatic system with extended π-conjugation. Carbazole derivatives are associated with DNA intercalation and topoisomerase inhibition .
Benzothiazole vs. Isoquinoline Derivatives
- (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (): Incorporation of a dihydroisoquinoline ring introduces a rigid, planar structure. Such modifications can alter binding kinetics to enzymes like acetylcholinesterase, which are relevant in Alzheimer’s disease .
Substituent Variations
Morpholinosulfonyl vs. Piperazine Derivatives
- N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-[4-(aryl-substituted)piperazines-1-yl]acetamide (): Piperazine substituents (e.g., 4-methoxyphenyl, 4-chlorophenyl) modulate electronic and steric properties. For example, the 4-chlorophenyl group in compound 14 () increases molecular weight (426.96 g/mol) and may enhance hydrophobic interactions compared to the morpholinosulfonyl group, which offers hydrogen-bonding capability via its sulfonamide oxygen .
Morpholinosulfonyl vs. Nitro/Methoxy Groups
- In contrast, the methoxy group (-OCH₃) in compound 22 () enhances electron density, possibly stabilizing interactions with aromatic residues in enzyme active sites .
Bioisosteric Replacements
Acetamide Linkers vs. Triazole-Based Scaffolds
- 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide ():
The triazole ring serves as a bioisostere for the acetamide linker, offering metabolic stability and improved pharmacokinetics. The thiophene substituent introduces sulfur-mediated interactions, which may complement the benzothiazole’s sulfur atom in metal coordination .
Physicochemical and Pharmacological Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Notable Activity | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | 493.57 | N/A | Morpholinosulfonyl, Benzothiazole | Kinase inhibition (hypothesized) | [20] |
| N-(9-Ethylcarbazol-3-yl)-2-[4-(morpholinosulfonyl)phenoxy]acetamide | 493.57 | N/A | Carbazole, Morpholinosulfonyl | DNA intercalation | [20] |
| Compound 14 (Piperazine-chlorophenyl analog) | 426.96 | 282–283 | 4-Chlorophenyl, Piperazine | MMP inhibition (anti-inflammatory) | [2] |
| N-(6-Methoxybenzothiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide | 382.41 | N/A | Methoxy, Propargyloxy | Kinase inhibition | [5] |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety linked to a morpholinosulfonyl group and a phenoxyacetamide structure. Its synthesis typically involves multi-step organic reactions, including the condensation of benzo[d]thiazole derivatives with morpholino sulfonyl chlorides under basic conditions. The synthetic pathway can be summarized as follows:
- Starting Materials : Benzo[d]thiazole derivatives and morpholino sulfonyl chlorides.
- Reaction Conditions : Basic medium, often using solvents like dichloromethane or ethanol.
- Final Product : this compound.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit notable antimicrobial activity. A study synthesized various benzothiazole derivatives and evaluated their effectiveness against gram-positive and gram-negative bacteria as well as fungi. The results demonstrated significant antibacterial effects, with minimum inhibitory concentration (MIC) values indicating strong potency against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| BTC-j | 12.5 | Staphylococcus aureus |
| BTC-r | 6.25 | Pseudomonas aeruginosa |
| BTC-f | 3.125 | Escherichia coli |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. A docking study with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, revealed potential interactions that could inhibit its activity. This suggests that the compound may serve as a lead for developing new anti-inflammatory agents .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease processes. For instance, the compound's structure allows it to modulate COX-2 activity, which is pivotal in the inflammatory response.
Case Studies
- Antimicrobial Evaluation : In a study focusing on the antimicrobial potential of benzothiazole derivatives, compounds similar to this compound were synthesized and tested against various pathogens. The results indicated that these compounds could effectively inhibit bacterial growth, supporting their use as potential therapeutic agents against infections .
- Docking Studies : A computational analysis using molecular docking confirmed that the compound interacts favorably with COX-2, suggesting its potential as an anti-inflammatory drug candidate . The binding affinities observed in these studies provide insights into how structural modifications could enhance efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide?
- The synthesis typically involves multi-step routes, starting with the formation of the benzothiazole core followed by functionalization with phenoxy and morpholinosulfonyl groups. Key steps include:
- Coupling reactions : Use of DMF or dichloromethane as solvents to promote nucleophilic substitution or condensation .
- Catalysts : Employing bases like triethylamine or palladium catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .
- Protection/deprotection : Selective protection of reactive groups (e.g., amines) to avoid side reactions .
- Optimization of temperature (60–100°C) and pH (neutral to slightly basic) is critical for yield enhancement (≥70%) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the benzothiazole, phenoxy, and morpholinosulfonyl moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ peak) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. What in vitro models are suitable for initial biological screening?
- Anticancer activity : Screening against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC₅₀ values (reported range: 5–50 µM for analogs) .
- Antimicrobial assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) to evaluate MIC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of biological activity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂, -F) at the phenyl ring enhances antimicrobial potency by improving membrane penetration .
- Morpholinosulfonyl modification : Replacing morpholine with piperazine or altering sulfonyl positioning can modulate kinase inhibition (e.g., Src kinase) .
- Benzothiazole substitution : Ethyl or methoxy groups at the 4-position of benzothiazole improve metabolic stability .
Q. What computational approaches predict target interactions and pharmacokinetics?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with COX-2 or kinase targets (e.g., binding energy ≤ -8 kcal/mol indicates strong affinity) .
- ADMET prediction : SwissADME or pkCSM to estimate logP (optimal 2–4), bioavailability (≥30%), and CYP450 metabolism risks .
Q. How can contradictions in biological data across studies be resolved?
- Assay standardization : Cross-validate using identical cell lines (e.g., ATCC-certified) and protocols (e.g., CLSI guidelines for MIC) .
- Structural analogs : Compare activity of derivatives (e.g., methylsulfonyl vs. ethylsulfonyl) to isolate substituent effects .
- In vivo correlation : Perform xenograft models for anticancer activity to confirm in vitro findings .
Q. What strategies enhance stability under physiological conditions?
- Prodrug design : Esterification of the acetamide group to improve solubility and reduce first-pass metabolism .
- Formulation : Use of cyclodextrin complexes or liposomal encapsulation to enhance plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
